2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

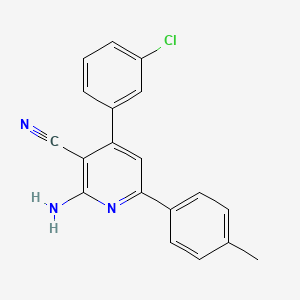

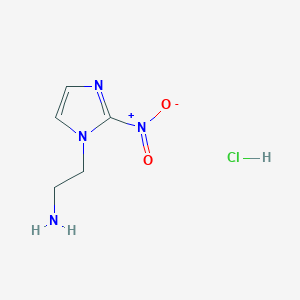

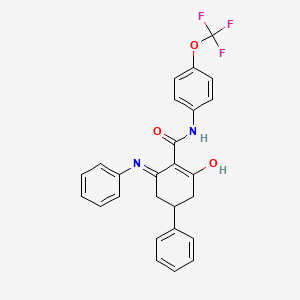

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is an intermediate for the preparation of selective tumor inhibitor bis (nitroimidazolyl)alkanecarboxamide hypoxia .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves combining imidazole with 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide. This mixture is then combined with acetonitrile and heated under reflux for 21 hours .Molecular Structure Analysis

The molecular structure of 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride consists of a five-membered imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is a pyrrole type nitrogen . The InChI code for this compound is 1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride include a molecular weight of 156.14 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Drug Development

The imidazole ring is a common motif in pharmacologically active compounds. As such, 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride serves as an intermediate in the synthesis of various drugs. It’s particularly relevant in the development of drugs with antibacterial, antifungal, and antiprotozoal activities due to its ability to interfere with the DNA synthesis of microorganisms .

Radiosensitization

This compound is researched for its radiosensitizing properties. In radiation therapy, it can enhance the effect of ionizing radiation on cancer cells. The nitro group of the compound interacts with DNA, making it more susceptible to damage by radiation. This could potentially improve the efficacy of radiation therapy in treating cancer .

Diagnostic Imaging

In diagnostic imaging, 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride can be used to prepare radiotracers for positron emission tomography (PET). These radiotracers help in visualizing biological processes, such as metabolism in hypoxic tissues, which is crucial for diagnosing various diseases, including cancer .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis. It’s used to introduce the imidazole functional group into larger molecules. This is particularly useful in synthesizing compounds with potential therapeutic applications, such as antitumor agents, due to the imidazole ring’s ability to interact with biological targets .

Antimicrobial Resistance Research

Research into antimicrobial resistance (AMR) also benefits from this compound. It can be used to develop new drugs that overcome AMR problems. The imidazole core is known to penetrate bacterial cell walls effectively, making it a key structure in the design of new antimicrobial agents .

Safety and Hazards

The safety information for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

Future Directions

The future directions for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities demonstrated by imidazole derivatives, these compounds could play a significant role in the development of new drugs .

properties

IUPAC Name |

2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLRFFXZTJXMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)

![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)

![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)